molecular formula C13H21Cl2FN2 B2388282 (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1286275-63-5

(1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride

Cat. No.: B2388282
CAS No.: 1286275-63-5
M. Wt: 295.22
InChI Key: ATKSDXBVZHRNAT-MQQSYLBWSA-N
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Description

(1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group attached to a cyclohexane ring, which is further substituted with diamine groups. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. The key steps include:

    Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a benzyl halide with a fluorine atom.

    Addition of Diamine Groups:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The fluorobenzyl group can undergo substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzyl derivatives.

Scientific Research Applications

(1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the diamine groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4R)-N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride**
  • (1R,4R)-N1-(3-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride**
  • (1R,4R)-N1-(3-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride**

Uniqueness

The presence of the fluorine atom in (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride imparts unique properties such as increased electronegativity and potential for stronger interactions with biological targets. This makes it distinct from its analogs with different substituents, which may have varying degrees of reactivity and biological activity.

Properties

IUPAC Name

4-N-[(3-fluorophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.2ClH/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13;;/h1-3,8,12-13,16H,4-7,9,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKSDXBVZHRNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC(=CC=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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